1-Benzyl-6-bromo-1H-pyrrolo[3,2-c]pyridine

Catalog No.
S12976769
CAS No.
M.F
C14H11BrN2
M. Wt
287.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-6-bromo-1H-pyrrolo[3,2-c]pyridine

Product Name

1-Benzyl-6-bromo-1H-pyrrolo[3,2-c]pyridine

IUPAC Name

1-benzyl-6-bromopyrrolo[3,2-c]pyridine

Molecular Formula

C14H11BrN2

Molecular Weight

287.15 g/mol

InChI

InChI=1S/C14H11BrN2/c15-14-8-13-12(9-16-14)6-7-17(13)10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

GHLBBSHHTFPLBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=CN=C(C=C32)Br

1-Benzyl-6-bromo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core with a benzyl group at the 1-position and a bromine atom at the 6-position. This structure combines elements of both pyrrole and pyridine, contributing to its unique chemical properties and potential biological activities. The compound is of significant interest in medicinal chemistry due to its role as an intermediate in the synthesis of various pharmaceuticals and its promising biological activities.

  • Substitution Reactions: The bromine atom can undergo nucleophilic substitution, allowing the introduction of various functional groups.
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck reactions, which are essential for forming carbon-carbon bonds.
  • Oxidation and Reduction Reactions: The compound can also be subjected to oxidation or reduction under appropriate conditions to modify its functional groups.

Common reagents used in these reactions include palladium catalysts for cross-coupling and brominating agents like N-bromosuccinimide for bromination.

1-Benzyl-6-bromo-1H-pyrrolo[3,2-c]pyridine exhibits notable biological activity, particularly as an inhibitor of protein kinases involved in cell signaling pathways. Its mechanism of action includes:

  • Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting key signaling pathways that regulate cell proliferation.
  • Antitumor Activity: Preliminary studies indicate that derivatives of this compound display moderate to excellent antitumor activities against various cancer cell lines, making it a candidate for further therapeutic development.

The synthesis of 1-Benzyl-6-bromo-1H-pyrrolo[3,2-c]pyridine typically involves several steps:

  • Formation of the Pyrrolo[3,2-c]pyridine Core: This is often achieved through cyclization reactions involving precursors such as 2-bromo-pyridine derivatives.
  • Bromination: The introduction of the bromine atom at the 6-position can be accomplished using brominating agents like N-bromosuccinimide.
  • Benzylation: The final step involves attaching the benzyl group at the 1-position through nucleophilic substitution or other coupling methods.

These synthetic routes allow for the efficient production of the compound with high yields and purity.

1-Benzyl-6-bromo-1H-pyrrolo[3,2-c]pyridine has several applications in various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Biological Research: The compound is used in studies investigating cellular mechanisms and enzyme inhibition.
  • Industrial

Interaction studies have demonstrated that 1-Benzyl-6-bromo-1H-pyrrolo[3,2-c]pyridine effectively binds to specific protein targets. For instance:

  • Protein Kinases: The compound interacts with protein kinases involved in signaling pathways, modulating their activity and influencing cellular functions.
  • Fibroblast Growth Factor Receptors (FGFRs): Similar compounds have shown binding affinity towards FGFRs, which are implicated in various cancers.

These interactions suggest that the compound could be further explored for its potential therapeutic applications.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 1-Benzyl-6-bromo-1H-pyrrolo[3,2-c]pyridine. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridineBromine at 3-positionInhibitor of FGFRs
6-Bromo-1H-pyrrolo[3,2-c]pyridineBromine at 6-positionAnticancer activity
6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridineSilyl group at 1-positionUsed in organic synthesis

Uniqueness

The unique combination of a benzyl group and a bromine atom at specific positions distinguishes 1-Benzyl-6-bromo-1H-pyrrolo[3,2-c]pyridine from these similar compounds. This structural arrangement may enhance its efficacy as an inhibitor compared to others in its class.

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Exact Mass

286.01056 g/mol

Monoisotopic Mass

286.01056 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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